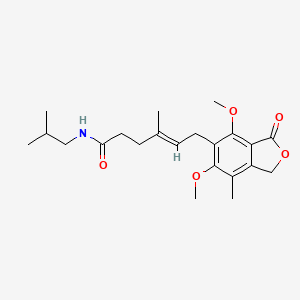

![molecular formula C18H20N4O2S B10986768 3-(4-methoxy-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B10986768.png)

3-(4-methoxy-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

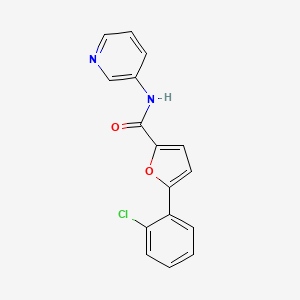

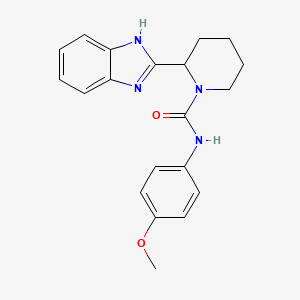

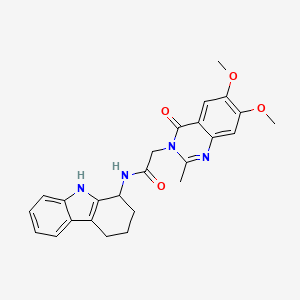

3-(4-methoxy-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide is a complex organic compound that features both indole and thienopyrazole moieties. These structural motifs are often found in bioactive molecules, making this compound of interest in medicinal chemistry and pharmaceutical research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and thienopyrazole intermediates, followed by their coupling to form the final product. Key steps may include:

Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods involving cyclization of phenylhydrazines with ketones or aldehydes.

Thienopyrazole Synthesis: The thienopyrazole core can be constructed through cyclization reactions involving thioamides and hydrazines.

Coupling Reaction: The final coupling step involves the reaction of the indole and thienopyrazole intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

化学反応の分析

反応の種類

3-(4-メトキシ-1H-インドール-1-イル)-N-(2-メチル-2,6-ジヒドロ-4H-チエノ[3,4-c]ピラゾール-3-イル)プロパンアミドは、次のようなさまざまな化学反応を受ける可能性があります。

酸化: インドール部分は、酸化されてインドール-2,3-ジオンを形成する可能性があります。

還元: ニトロ基(存在する場合)は、アミンに還元できます。

置換: 芳香環上で求電子置換反応が起こる可能性があります。

一般的な試薬と条件

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。

還元: 活性炭上のパラジウムを使用する触媒水素化または水素化ホウ素ナトリウムを使用する化学還元。

置換: 臭素を使用するハロゲン化または塩化チオニルを使用する塩素化。

主な生成物

酸化: インドール-2,3-ジオン。

還元: 対応するアミン。

置換: ハロゲン化誘導体。

4. 科学研究への応用

化学: より複雑な分子の合成のためのビルディングブロックとして。

生物学: インドールおよびチエノピラゾール誘導体を含む生物学的経路を研究するためのプローブとして。

医学: 生物活性構造モチーフによる潜在的な治療的応用。

産業: 新素材の開発または化学反応における触媒としての使用。

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving indole and thienopyrazole derivatives.

Medicine: Potential therapeutic applications due to its bioactive structural motifs.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

作用機序

3-(4-メトキシ-1H-インドール-1-イル)-N-(2-メチル-2,6-ジヒドロ-4H-チエノ[3,4-c]ピラゾール-3-イル)プロパンアミドの作用機序は、その特定の生物学的標的に依存します。一般に、インドールおよびチエノピラゾール構造を持つ化合物は、さまざまな酵素、受容体、またはイオンチャネルと相互作用して、その活性を調節できます。正確な分子標的と経路は、実験的検証が必要です。

類似化合物との比較

類似化合物

- 3-(1H-インドール-5-イル)-1,2,4-酸化可能な誘導体

- 4-((2S,4S)-4-エトキシ-1-((5-メトキシ-7-メチル-1H-インドール-4-イル)メチル)ピペリジン-2-イル)安息香酸

独自性

3-(4-メトキシ-1H-インドール-1-イル)-N-(2-メチル-2,6-ジヒドロ-4H-チエノ[3,4-c]ピラゾール-3-イル)プロパンアミドは、インドールおよびチエノピラゾール部分の特定の組み合わせにより、他の類似化合物と比較して、独特の生物活性と化学的特性を付与する可能性があります。

特性

分子式 |

C18H20N4O2S |

|---|---|

分子量 |

356.4 g/mol |

IUPAC名 |

3-(4-methoxyindol-1-yl)-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide |

InChI |

InChI=1S/C18H20N4O2S/c1-21-18(13-10-25-11-14(13)20-21)19-17(23)7-9-22-8-6-12-15(22)4-3-5-16(12)24-2/h3-6,8H,7,9-11H2,1-2H3,(H,19,23) |

InChIキー |

XXBGFPVKKKFSNE-UHFFFAOYSA-N |

正規SMILES |

CN1C(=C2CSCC2=N1)NC(=O)CCN3C=CC4=C3C=CC=C4OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide](/img/structure/B10986699.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide](/img/structure/B10986722.png)

![N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B10986739.png)

![11-Methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydrobenzo[c]pyrano[2,3-h]chromen-6-one](/img/structure/B10986740.png)

![N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10986755.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10986775.png)

![N-[2-(2-methoxyphenyl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10986779.png)